4,5-Dichlorophthalimide
Overview
Description
4,5-Dichlorophthalimide is a chemical compound that is derived from phthalic anhydride and is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the imide ring. It is a versatile intermediate used in various fields such as chemical, plastic, agrochemical, and pharmaceutical industries due to its reactivity towards different nucleophiles .
Synthesis Analysis
The synthesis of 4,5-Dichlorophthalimide derivatives can be achieved through the reaction of 4,5-dichlorophthalic anhydride with various nucleophiles. For instance, the reaction with thiosemicarbazide and different amines leads to the opening of the anhydride ring and the formation of carboxylic acid derivatives, including phthalimide and dicarboxylic acid products . Additionally, 4,5-dichlorophthalonitrile, a related compound, can be synthesized from 4,5-dichlorophthalic acid through a series of reactions involving dehydration, imidization, ammonolysis, and further dehydration .
Molecular Structure Analysis
The molecular structure of 4,5-Dichlorophthalimide and its derivatives has been confirmed using various spectroscopic techniques such as NMR, IR, and MS. Density-functional theory (DFT) studies have also been performed to understand the chemical and physical features of these compounds . The structures of proton-transfer compounds of 4,5-dichlorophthalic acid with various bases have been determined, revealing one-dimensional hydrogen-bonded chain structures and low-dimensional hydrogen-bonded structures .
Chemical Reactions Analysis
4,5-Dichlorophthalimide can undergo various chemical reactions due to its reactivity. For example, it can react with α-keto acids in the presence of dilute hydrochloric acid to give derivatives that produce chemiluminescence with hydrogen peroxide and potassium hexacyanoferrate(III) . The reactivity of 4,5-dichlorophthalic anhydride towards nucleophiles like thiosemicarbazide and amines has been studied, leading to the synthesis of carboxylic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,5-Dichlorophthalimide derivatives have been explored through various studies. For instance, the tetraoctylammonium salts of 4,5-dichloro-1,8-naphthalimide exhibit solubility in nonpolar organic solvents and can act as effective donors of the naphthalimide fragment under mild conditions . The solubility and thermal properties of polyimides derived from asymmetric bis(chlorophthalimide)s have also been investigated, showing better solubility in certain solvents and the ability to form flexible films .
Scientific Research Applications
Chemiluminescence Derivatization Reagent
4,5-Dichlorophthalimide derivatives, such as 4,5-Diaminophthalhydrazide, have been studied for their application as chemiluminescence derivatization reagents in liquid chromatography. These derivatives selectively react with α-keto acids in dilute hydrochloric acid to give derivatives that produce chemiluminescence by reaction with hydrogen peroxide and potassium hexacyanoferrate(III), offering highly sensitive detection methods (Ishida et al., 1990).
Polyimide Synthesis
4,5-Dichlorophthalimide has been used in the synthesis of new aromatic diamines, leading to the production of polyimides. These polyimides are characterized by high glass transition temperatures and low crystallization tendencies, making them suitable for various industrial applications (Kricheldorf et al., 2005).
Photooxygenation Studies
The compound has been involved in studies related to photooxygenation, serving as a potential chemiluminescent probe for singlet oxygen. This involves the synthesis of specific furonaphthalimide derivatives and their photooxygenation, contributing to research in chemiluminescent probes (Adam et al., 1993).
Reactivity Analysis
Research has been conducted on the reactivity of 4,5-Dichlorophthalic Anhydride (a related compound) towards various nucleophiles, providing insights into the synthesis of carboxylic acid derivatives. This includes studies on their chemical structures and theoretical investigations using density-functional theory (Abuelizz et al., 2022).
Anion Sensing
4,5-Dichlorophthalimide derivatives have been explored for their use in colorimetric and fluorescent anion sensors. These studies have shown how the naphthalimide structure can be employed in anion sensing in various environments, highlighting its versatility and sensitivity (Duke et al., 2010).
Allylic Amination and Kinetic Resolution
4,5-Dichlorophthalimide has been used in chemical reactions like allylic amination through a tandem S(N)2'-S(N)2' mechanism. This method has established the feasibility of dynamic kinetic resolution in certain chemical processes (Cho et al., 2004).
DNA-Targeting and Anticancer Agents
The structure of naphthalimide, including derivatives of 4,5-Dichlorophthalimide, has been extensively studied for applications in DNA targeting, anticancer agents, and cellular imaging. Their photophysical properties make them suitable for use in biological studies and therapeutic applications (Banerjee et al., 2013).
Naphthalimide-Based Chemosensors
The use of 1,8-naphthalimide and its derivatives, including those related to 4,5-Dichlorophthalimide, in ion detection, material applications, and bioimaging has been a focus of recent research. These compounds are known for their high fluorescence quantum yield and large Stokes shift, making them ideal for various sensing and imaging applications (Dong et al., 2020).
Safety And Hazards
4,5-Dichlorophthalimide is classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
5,6-dichloroisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h1-2H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPBDGMPYPSJSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10290955 | |
Record name | 4,5-Dichlorophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10290955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichlorophthalimide | |
CAS RN |
15997-89-4 | |
Record name | 15997-89-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72067 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Dichlorophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10290955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dichlorophthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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